molecular formula C22H28N2O3S B5792775 N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B5792775
M. Wt: 400.5 g/mol
InChI Key: ZMXLSCMIAPHPPN-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is a compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a benzyl group, and a methanesulfonamide group

Mechanism of Action

Target of Action

The primary target of N-Benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound inhibits the action of the NMDA receptor, thereby modulating the activity of the receptor .

Biochemical Pathways

The NMDA receptor plays a key role in the neurotransmission of glutamate , an excitatory neurotransmitter in the central nervous system. By acting as an antagonist, this compound can affect various biochemical pathways downstream of the NMDA receptor, potentially influencing processes such as synaptic plasticity, which is important for learning and memory .

Pharmacokinetics

For instance, N-Benzyl-4-piperidone, a related compound, is known to have a boiling point of 134 °C at 7 mm Hg and a density of 1.021 g/mL at 25 °C . It also has a water solubility of 12 g/L at 20 ºC . These properties may influence the bioavailability of this compound.

Result of Action

As an NMDA receptor antagonist, this compound can have a variety of molecular and cellular effects. For example, it can lead to a state known as dissociative anesthesia , marked by catalepsy, amnesia, and analgesia . It can also have neuroprotective effects , as NMDA receptor antagonists are often used for the treatment of neurodegenerative disorders .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target . Additionally, the compound’s stability could be affected by storage conditions, as indicated by the recommended storage temperature of 2-8°C for N-Benzyl-4-piperidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide typically involves the reaction of benzylpiperidine with a suitable sulfonamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with NMDA receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-28(26,27)24(17-21-10-6-3-7-11-21)18-22(25)23-14-12-20(13-15-23)16-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLSCMIAPHPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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